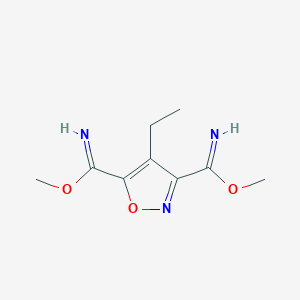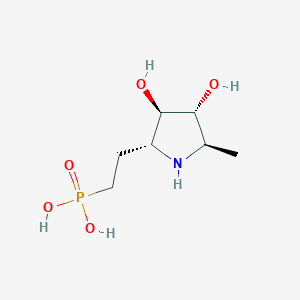![molecular formula C11H19N B12873909 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a fused bicyclic system with a methano bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve multicomponent heterocyclization reactions, which allow for the efficient and scalable synthesis of azepine derivatives . These methods often utilize readily available starting materials and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated azepine derivatives, and various substituted azepines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]azepine: Shares a similar core structure but lacks the methano bridge.
Pyrido[1,2-a]azepine: Contains a nitrogen atom in the ring, similar to 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine.
Indolizidine: Another bicyclic compound with a nitrogen atom, but with a different ring fusion pattern.
Uniqueness
This compound is unique due to its fused bicyclic system with a methano bridge, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
4-methyl-2-azatricyclo[6.2.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-4-11-6-9-2-3-10(5-9)12(11)7-8/h8-11H,2-7H2,1H3 |
Clave InChI |
PWDMOIMCFMCJPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC3CCC(C3)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


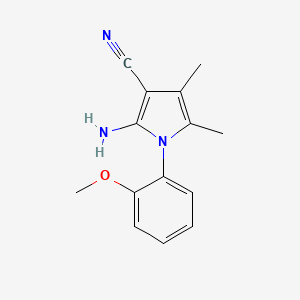
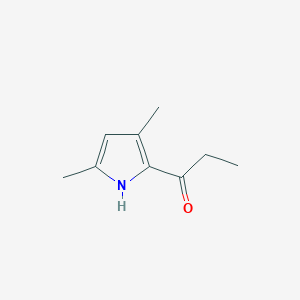
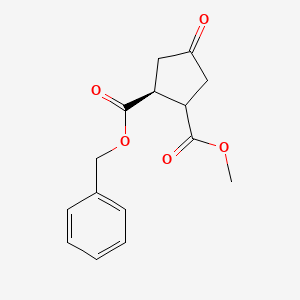
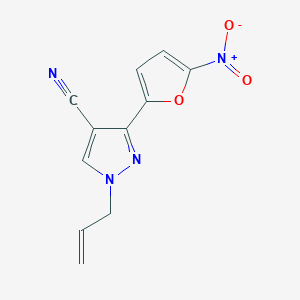
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
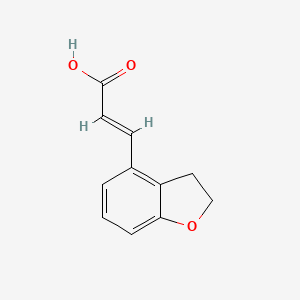
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)


